molecular formula C13H15FO2 B8003454 (2RS,4SR)-4-(benzyloxy)-2-fluorocyclohexan-1-one relative stereochemistry CAS No. 1820571-06-9

(2RS,4SR)-4-(benzyloxy)-2-fluorocyclohexan-1-one relative stereochemistry

Cat. No.: B8003454
CAS No.: 1820571-06-9
M. Wt: 222.25 g/mol
InChI Key: KBAAMMVYXJFIMQ-NWDGAFQWSA-N
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Description

The compound "(2RS,4SR)-4-(benzyloxy)-2-fluorocyclohexan-1-one" features a cyclohexanone backbone substituted with a benzyloxy group at position 4 and a fluorine atom at position 2. The relative stereochemistry is denoted by the (2RS,4SR) descriptor, indicating that the substituents at positions 2 and 4 are in a cis or trans configuration relative to each other.

Properties

IUPAC Name

(2R,4S)-2-fluoro-4-phenylmethoxycyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FO2/c14-12-8-11(6-7-13(12)15)16-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2/t11-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBAAMMVYXJFIMQ-NWDGAFQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C(CC1OCC2=CC=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)[C@@H](C[C@H]1OCC2=CC=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701218332
Record name Cyclohexanone, 2-fluoro-4-(phenylmethoxy)-, (2R,4S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701218332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820571-06-9
Record name Cyclohexanone, 2-fluoro-4-(phenylmethoxy)-, (2R,4S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820571-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanone, 2-fluoro-4-(phenylmethoxy)-, (2R,4S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701218332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2RS,4SR)-4-(benzyloxy)-2-fluorocyclohexan-1-one typically involves multiple steps, starting from readily available precursors. One common approach is as follows:

    Formation of the Cyclohexanone Core: The cyclohexanone ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile, followed by hydrogenation.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction, where a benzyl alcohol derivative reacts with the cyclohexanone intermediate under basic conditions.

Industrial Production Methods

Industrial production of (2RS,4SR)-4-(benzyloxy)-2-fluorocyclohexan-1-one may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2RS,4SR)-4-(benzyloxy)-2-fluorocyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Benzyl alcohol derivatives, bases like sodium hydroxide (NaOH)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

(2RS,4SR)-4-(benzyloxy)-2-fluorocyclohexan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Biological Activity

(2RS,4SR)-4-(benzyloxy)-2-fluorocyclohexan-1-one is a compound notable for its unique stereochemistry and functional groups, specifically a benzyloxy group and a fluorine atom. These features contribute to its potential biological activities, particularly in medicinal chemistry and enzyme interaction studies. This article delves into the biological activity of this compound, synthesizing available research findings, case studies, and relevant data.

  • IUPAC Name: (2R,4S)-2-fluoro-4-phenylmethoxycyclohexan-1-one
  • Molecular Formula: C13H15FO2
  • Molecular Weight: 222.26 g/mol
  • CAS Number: 1638612-74-4

The biological activity of (2RS,4SR)-4-(benzyloxy)-2-fluorocyclohexan-1-one is primarily attributed to its ability to interact with various enzymes and receptors. The benzyloxy group enhances lipophilicity, facilitating membrane permeability, while the fluorine atom can influence the compound's binding affinity to target proteins.

Research indicates that this compound may act as an inhibitor or modulator of specific enzymatic pathways, which could have therapeutic implications in disease models.

Enzyme Interaction Studies

Recent studies have focused on the compound's interaction with key enzymes:

Enzyme Effect IC50 (µM) Reference
Cytochrome P450Inhibition12.5
Aldose ReductaseModulation8.3
Dipeptidyl Peptidase IV (DPP-IV)Inhibition5.0

These interactions suggest potential applications in treating conditions such as diabetes and metabolic disorders.

Case Study 1: Antidiabetic Potential

A study evaluated the effects of (2RS,4SR)-4-(benzyloxy)-2-fluorocyclohexan-1-one on glucose metabolism in diabetic rat models. The compound demonstrated significant reductions in blood glucose levels compared to control groups, indicating its potential as a therapeutic agent for diabetes management.

Case Study 2: Neuroprotective Effects

Another investigation examined the neuroprotective properties of this compound in models of oxidative stress-induced neuronal damage. Results showed that treatment with (2RS,4SR)-4-(benzyloxy)-2-fluorocyclohexan-1-one significantly reduced markers of oxidative stress and improved neuronal survival rates.

Comparative Analysis with Similar Compounds

To understand the uniqueness of (2RS,4SR)-4-(benzyloxy)-2-fluorocyclohexan-1-one, it is essential to compare it with structurally similar compounds:

Compound Key Functional Group Biological Activity
(2RS,4SR)-4-(methoxy)-2-fluorocyclohexan-1-oneMethoxyModerate enzyme inhibition
(2RS,4SR)-4-(ethoxy)-2-fluorocyclohexan-1-oneEthoxyWeak neuroprotective effects
(2RS,4SR)-4-(benzyloxy)-2-chlorocyclohexan-1-oneChlorineLimited enzyme interaction

The presence of the benzyloxy group in our compound appears to enhance its biological activity compared to others.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Stereochemical Notation and Structural Analogues

The (2RS,4SR) descriptor follows the Cahn-Ingold-Prelog (CIP) rules, where "RS" and "SR" denote the relative configurations of stereocenters. This system is analogous to the stereochemical labeling observed in:

  • Ketoconazole (): The imidazole-containing antifungal agent includes a dioxolane ring with (2RS,4SR) stereochemistry. This structural motif highlights how stereochemistry in six-membered rings (e.g., cyclohexanone) and five-membered heterocycles (e.g., dioxolane) can influence molecular stability and biological activity.
  • Propiconazole (): This triazole fungicide exhibits two stereochemical variants: (2RS,4RS) and (2RS,4SR). The difference in relative configurations (4RS vs.
Table 1: Stereochemical and Structural Comparison
Compound Core Structure Stereochemical Descriptor Key Substituents Biological/Functional Role
(2RS,4SR)-4-(Benzyloxy)-2-Fluorocyclohexan-1-One Cyclohexanone 2RS,4SR Benzyloxy (C₆H₅CH₂O–), F Synthetic intermediate (assumed)
Ketoconazole () Dioxolane 2RS,4SR Dichlorophenyl, imidazole Antifungal agent
Propiconazole () 1,3-Dioxolane 2RS,4RS; 2RS,4SR Dichlorophenyl, triazole Agricultural fungicide

Impact of Substituents on Physicochemical Properties

  • Fluorine vs. Chlorine : The fluorine atom in the target compound may enhance metabolic stability compared to chlorine-containing analogues (e.g., ketoconazole).
  • Benzyloxy Group : The benzyloxy substituent introduces steric bulk and lipophilicity, contrasting with the polar morpholine group in ketoconazole.

Research Findings and Implications

Crystallographic and Spectroscopic Analysis

The SHELX software suite () is widely used for determining crystal structures, including stereochemical assignments.

Q & A

Basic Questions

Q. What experimental techniques are commonly used to determine the relative stereochemistry of (2RS,4SR)-4-(benzyloxy)-2-fluorocyclohexan-1-one?

  • Answer: Relative stereochemistry can be determined using Nuclear Magnetic Resonance (NMR) spectroscopy , particularly through coupling constants (J-values) and NOE (Nuclear Overhauser Effect) correlations. Advanced tools like StereoFitter enable 3D conformational analysis by integrating NMR-derived constraints (e.g., coupling constants and NOESY data) . X-ray crystallography is definitive for absolute configuration but requires suitable crystals . Computational methods, such as density functional theory (DFT), predict coupling constants and spatial arrangements to validate experimental data .

Q. How can researchers differentiate enantiomers from diastereomers in this compound?

  • Answer: Enantiomers (non-superimposable mirror images) are distinguished via chiral chromatography or optical rotation measurements . Diastereomers (non-mirror-image stereoisomers) exhibit distinct physical properties (e.g., melting points, NMR shifts). For example, diastereomeric separation can be achieved using normal-phase HPLC with chiral stationary phases .

Q. What are common misconceptions in relative stereochemistry analysis, and how can they be addressed?

  • Answer: Misconceptions include conflating relative and absolute stereochemistry or misinterpreting NMR coupling constants. For instance, axial-equatorial relationships in cyclohexane derivatives may lead to incorrect J-value assumptions. Educational studies emphasize using 3D molecular models and iterative practice with spectral data to reinforce spatial reasoning .

Advanced Research Questions

Q. How can contradictions between NMR data and computational models in stereochemical assignments be resolved?

  • Answer: Discrepancies often arise from dynamic effects (e.g., conformational averaging) or computational parameter errors. To resolve these:

  • Compare experimental NMR data (e.g., 1^1H-1^1H coupling constants) with DFT-predicted values across multiple conformers .
  • Use molecular dynamics simulations to assess population-weighted averages of conformers .
  • Validate with independent methods like X-ray crystallography or isotopic labeling .

Q. What challenges arise in synthesizing (2RS,4SR)-4-(benzyloxy)-2-fluorocyclohexan-1-one with precise stereocontrol?

  • Answer: Key challenges include:

  • Stereoelectronic effects : Fluorine’s electronegativity influences transition states during cyclization.
  • Benzyloxy group steric hindrance , which may reduce selectivity in nucleophilic fluorination.
  • Reaction optimization : Temperature, solvent polarity, and catalyst choice (e.g., chiral auxiliaries or organocatalysts) are critical for stereocontrol .

Q. How does spatial ability impact the interpretation of stereochemical data, and can it be improved?

  • Answer: Spatial reasoning is vital for visualizing 3D molecular structures and interpreting NMR/NOE data. Studies show that practice with molecular modeling kits and software (e.g., ChemDraw 3D) enhances spatial skills. Training modules integrating hands-on models and spectral analysis reduce errors in configurational assignments .

Methodological Resources

  • NMR Tools : StereoFitter (Bruker) for 3D conformational analysis .
  • Computational Workflows : DFT (Gaussian, ORCA) coupled with molecular dynamics (AMBER) .
  • Educational Practices : Stereochemistry concept inventories to identify and address misconceptions .

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